molecular formula C15H21NO3 B2572191 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid CAS No. 881041-14-1

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid

Cat. No.: B2572191
CAS No.: 881041-14-1
M. Wt: 263.337
InChI Key: MTBLFTQWXGNJRU-UHFFFAOYSA-N
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Description

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is characterized by the presence of a cyclohexylamino group attached to a benzoic acid moiety, which is further substituted with a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzoic acid+Cyclohexylamine3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid\text{4-Methoxybenzoic acid} + \text{Cyclohexylamine} \rightarrow \text{this compound} 4-Methoxybenzoic acid+Cyclohexylamine→3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters are common practices to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the cyclohexylamino group, making it less versatile in certain reactions.

    Cyclohexylamine: Does not contain the benzoic acid moiety, limiting its applications in organic synthesis.

    3-[(Cyclohexylamino)methyl]benzoic acid: Similar structure but without the methoxy group, affecting its reactivity and properties.

Uniqueness

3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid is unique due to the presence of both the cyclohexylamino and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its similar compounds.

Properties

IUPAC Name

3-[(cyclohexylamino)methyl]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-19-14-8-7-11(15(17)18)9-12(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBLFTQWXGNJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CNC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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